molecular formula C14H19BrN2O3 B13147778 tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate

tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate

Cat. No.: B13147778
M. Wt: 343.22 g/mol
InChI Key: NQCMIDCSFALUFF-UHFFFAOYSA-N
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Description

tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group

Preparation Methods

The synthesis of tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate typically involves the reaction of 6-bromopyridin-3-amine with tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl(4-(6-bromopyridin-3-yl)-4-oxobutyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19BrN2O3

Molecular Weight

343.22 g/mol

IUPAC Name

tert-butyl N-[4-(6-bromopyridin-3-yl)-4-oxobutyl]carbamate

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)16-8-4-5-11(18)10-6-7-12(15)17-9-10/h6-7,9H,4-5,8H2,1-3H3,(H,16,19)

InChI Key

NQCMIDCSFALUFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CN=C(C=C1)Br

Origin of Product

United States

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